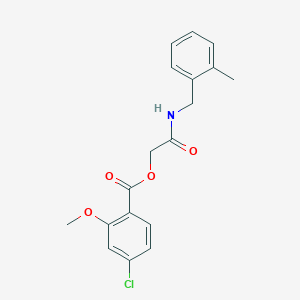

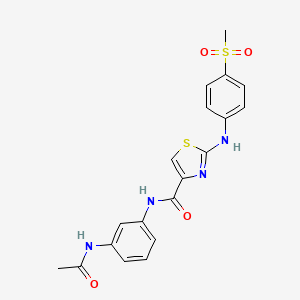

![molecular formula C7H12F2O B2706071 [1-(2,2-Difluoroethyl)cyclobutyl]methanol CAS No. 2024104-93-4](/img/structure/B2706071.png)

[1-(2,2-Difluoroethyl)cyclobutyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[1-(2,2-Difluoroethyl)cyclobutyl]methanol” is a chemical compound with the molecular formula C7H12F2O . It has a molecular weight of 150.17 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F2O/c8-6(9)4-7(5-10)2-1-3-7/h6,10H,1-5H2 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its structural formula.Physical And Chemical Properties Analysis

“[1-(2,2-Difluoroethyl)cyclobutyl]methanol” is a liquid at room temperature . It has a density of 1.1±0.1 g/cm^3, a boiling point of 175.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.7 mmHg at 25°C . Its flash point is 59.8±20.4 °C .科学的研究の応用

Synthesis and Reactivity

Preparation and Reactivity of Persistent and Stable Silyl-substituted Bisketenes Research demonstrates the preparation and reactivity of silyl-substituted compounds, showcasing their stability and potential in creating complex chemical structures through stepwise reactions with alcohols like methanol, leading to diverse products including succinate diesters (Zhao, Allen, & Tidwell, 1993).

Methanol Utilization

Methanol Production and Applications An Overview

Methanol's role as a fundamental chemical building block is highlighted, emphasizing its utility in producing complex chemicals and its potential as a clean-burning fuel. The synthesis from CO2 and H2 positions methanol as a key player in reducing CO2 emissions and acting as a hydrogen storage medium (Dalena et al., 2018).

Advances in Methanol Utilization The advancements in methanol's use for generating hydrogen via membrane reactor technology are discussed, showcasing methanol's importance in the chemical industry as a feedstock for creating complex compounds and as an energy carrier for hydrogen production (Dalena et al., 2018).

Methanol as a Hydrogen Source

Methanol as a Hydrogen Donor in Reactions Homogeneously Catalysed by Ruthenium and Rhodium Complexes This research explores methanol's capacity to act as a hydrogen donor in the reduction of ketones to alcohols, highlighting the oxidation of methanol to methyl formate in these processes. It underscores methanol's versatility in organic synthesis and potential for industrial applications (Smith & Maitlis, 1985).

Catalytic Applications

Selective Electrocatalytic Hydrogenation The study on the electrocatalytic hydrogenation of 2-cyclohexen-1-one in aqueous methanol highlights the high selectivity for carbon-carbon double bond hydrogenation, illustrating the potential of methanol in electrocatalytic processes (Dabo et al., 1997).

Biotechnological Applications

Synthetic Methanol Auxotrophy of Escherichia coli for Methanol-Dependent Growth and Production This innovative study engineered E. coli to utilize methanol for growth on five-carbon sugars, creating a "synthetic methanol auxotrophy." It represents a significant step toward using methanol as a sole carbon source for bioproduction, demonstrating methanol's potential in biotechnological applications (Chen et al., 2018).

Safety and Hazards

特性

IUPAC Name |

[1-(2,2-difluoroethyl)cyclobutyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c8-6(9)4-7(5-10)2-1-3-7/h6,10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYIAELBZOTNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

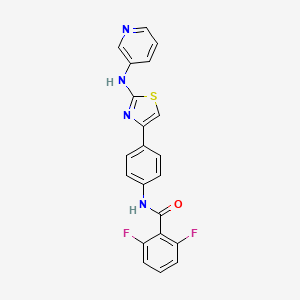

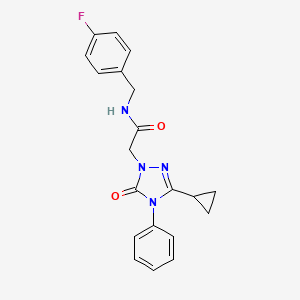

![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2705994.png)

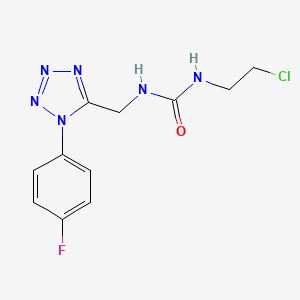

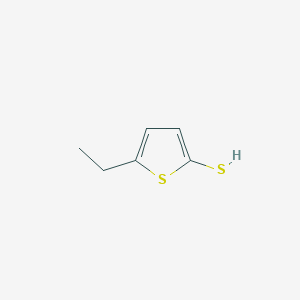

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide](/img/structure/B2705995.png)

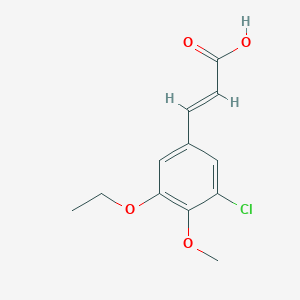

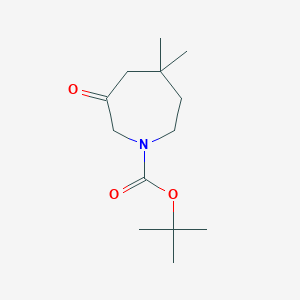

![1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol](/img/structure/B2705999.png)

![1-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2706003.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2706006.png)